(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187830-89-2
VCID: VC0111320
InChI: InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H
SMILES: C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl
Molecular Formula: C16H20ClN3
Molecular Weight: 289.807

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride

CAS No.: 1187830-89-2

Cat. No.: VC0111320

Molecular Formula: C16H20ClN3

Molecular Weight: 289.807

* For research use only. Not for human or veterinary use.

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride - 1187830-89-2

Specification

CAS No. 1187830-89-2
Molecular Formula C16H20ClN3
Molecular Weight 289.807
IUPAC Name (6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C16H19N3.ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;/h1-7H,8-12,17H2;1H
Standard InChI Key IYEHYXCLNBRVCV-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl

Introduction

Synthesis and Preparation Methods

Reaction Conditions and Yields

The documented synthesis of the 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate provides insight into the reaction conditions required for this transformation. The reaction sequence and conditions are summarized in Table 2.

Table 2: Synthesis Conditions for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediate

The workup procedure involves solvent removal under vacuum, partitioning between water and methylene chloride, and purification by column chromatography. The final product of this intermediate step is described as a dark amber foam .

Related Compounds and Structural Analogs

Structural Variants

Several structural analogs related to (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride have been identified in chemical databases and commercial catalogs. These compounds share the tetrahydronaphthyridine core structure but differ in their substitution patterns. Notable examples include:

  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: The precursor compound lacking the aminomethyl group at position 2 .

  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid: A variant with a carboxylic acid functionality at position 2 instead of an aminomethyl group .

  • 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A compound with an amino group at position 3 rather than an aminomethyl group at position 2 .

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A derivative featuring a trifluoromethyl group at position 3 and lacking the benzyl substituent .

These structural variants represent modifications that can significantly alter the physical, chemical, and potentially biological properties of the compounds through changes in electronic distribution, steric effects, and hydrogen-bonding capabilities.

Comparative Analysis

A comparative analysis of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride and its structural analogs reveals interesting patterns in molecular design and potential functional implications. Table 3 provides a comparison of these related compounds.

Table 3: Comparison of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochloride and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine hydrochlorideC16H20ClN3289.807Reference compound
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridineC15H16N2224.30Lacks aminomethyl group at position 2
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acidC16H16N2O2~268.31 (estimated)Carboxylic acid instead of aminomethyl at position 2
3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridineC15H17N3239.32Amino group at position 3 instead of aminomethyl at position 2

This family of related compounds demonstrates how systematic structural modifications to the tetrahydronaphthyridine scaffold can generate a diverse set of molecules with potentially distinct properties and applications.

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